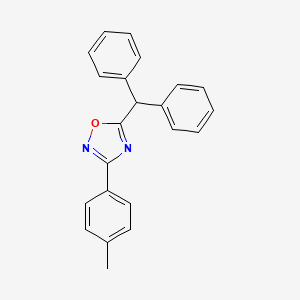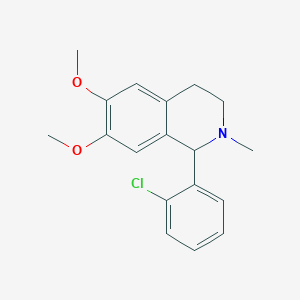
5-(diphenylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(diphenylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as DPMX, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring.
Aplicaciones Científicas De Investigación
5-(diphenylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with potential applications in electronic devices. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Mecanismo De Acción
The mechanism of action of 5-(diphenylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific cellular targets, such as enzymes or receptors. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various bacterial and fungal strains, such as Staphylococcus aureus and Candida albicans. In addition, this compound has been shown to exhibit cytotoxic activity against various cancer cell lines, such as MCF-7 breast cancer cells and A549 lung cancer cells. Furthermore, this compound has been shown to have a positive effect on the performance of OLEDs and OPV devices, by improving their efficiency and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(diphenylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use, such as its potential toxicity and limited solubility in certain solvents. Therefore, it is important to use appropriate safety measures and to carefully choose the solvent system for each experiment.
Direcciones Futuras
There are several future directions for research on 5-(diphenylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential direction is to further explore its potential applications in medicinal chemistry, by studying its interactions with specific cellular targets and optimizing its pharmacological properties. Another potential direction is to investigate its potential applications in materials science, by synthesizing novel organic materials based on this compound and testing their properties in electronic devices. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify new targets for its biological activity.
Métodos De Síntesis
The synthesis of 5-(diphenylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of diphenylmethanol and 4-methylphenylhydrazine with phosphorous oxychloride. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring. The resulting product is purified by column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
5-benzhydryl-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-16-12-14-19(15-13-16)21-23-22(25-24-21)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEVYOGVLYYEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)

![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4900533.png)
![N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)



![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)
![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)

![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
